molecular formula C18H19ClFN3O B3035102 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 303091-53-4

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B3035102
CAS No.: 303091-53-4
M. Wt: 347.8 g/mol
InChI Key: BUOQDHHDFKAANG-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of anticonvulsant therapies. This acetamide derivative, with the molecular formula C 18 H 19 ClFN 3 O and a molecular weight of 347.82 g/mol, belongs to a class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives designed and synthesized as potential pharmacotherapeutic agents . Its primary research value lies in the investigation of new treatments for epilepsy. Studies on structurally related compounds have shown activity in standard anticonvulsant screening models, such as the maximal electroshock (MES) test, which is a mechanism-independent model for identifying compounds that prevent the spread of seizure activity . The compound's design is based on structural analogs of pyrrolidine-2,5-diones, where the heterocyclic imide ring has been replaced with a chain amide bond, a modification explored to elucidate the structure-activity relationship (SAR) crucial for anticonvulsant efficacy . The 3-chlorophenylpiperazine moiety is a key structural feature of this molecule. Piperazine-based compounds are known to interact with a range of neurological targets . Specifically, the meta-chlorophenylpiperazine (mCPP) pharmacophore is known to have complex interactions with various serotonin receptor subtypes (e.g., 5-HT 2A , 5-HT 2B , and 5-HT 2C ), acting primarily as an agonist, and also exhibits activity as a serotonin reuptake inhibitor . This suggests a potential mechanism of action for research compounds containing this fragment, which may involve the modulation of serotonergic signaling pathways implicated in seizure control and other neurological conditions . Beyond epilepsy research, piperazine derivatives are broadly investigated for their potential application as antiviral, antibacterial, and antipsychotic agents, highlighting the versatility of this chemical scaffold in drug discovery . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. All safety data and handling protocols provided with the product must be strictly adhered to.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-14-2-1-3-17(12-14)23-10-8-22(9-11-23)13-18(24)21-16-6-4-15(20)5-7-16/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOQDHHDFKAANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Piperazine Derivative: The piperazine ring is first substituted with a 3-chlorophenyl group. This can be achieved through a nucleophilic substitution reaction where 3-chlorophenylamine reacts with piperazine under basic conditions.

    Acetamide Formation: The substituted piperazine is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the acetamide derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives or aromatic compounds.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on piperazine-acetamide scaffolds , focusing on structural modifications, physicochemical properties, and pharmacological activities.

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents (Piperazine Ring) Acetamide-Aryl Group Melting Point (°C) Molecular Weight (g/mol) Key Evidence
Target Compound : 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl Not reported 346.81
N-(3-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide monohydrochloride (Compound 8) 4-Fluorophenyl 3-Chlorophenyl 214–216 401.27 (HCl salt)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (Compound 30) 4-Fluorophenyl 4-Fluorophenyl-thiazole 328–329 414.13
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl 4-Chloro-3-nitrophenyl Not reported 409.27
N-(3-Chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl 3-Chlorophenyl Not reported 369.82

Key Observations :

  • Substituent Position : The target compound’s 3-chlorophenyl group on the piperazine ring contrasts with the 4-fluorophenyl in Compound 6. This positional isomerism may influence receptor-binding selectivity .
  • Aryl Group Modifications : Replacing the 4-fluorophenyl acetamide group with a thiazole ring (Compound 30) increases molecular weight and melting point, likely due to enhanced crystallinity from the heterocycle .

Pharmacological Activity Comparisons

Key Observations :

  • Antimicrobial Activity : Sulfonyl-piperazine derivatives (e.g., Compound 47) exhibit strong gram-positive activity, highlighting the role of electron-deficient groups in disrupting bacterial membranes .
  • MMP Inhibition : Methoxy and thiazole substituents (Compound 13) enhance inhibitory activity against matrix metalloproteinases, likely through hydrophobic interactions .

Structure-Activity Relationship (SAR) Trends

Piperazine Substitution :

  • 3-Chlorophenyl vs. 4-Fluorophenyl : The 3-chlorophenyl group in the target compound may favor dopamine D₂ receptor binding, while 4-fluorophenyl (Compound 8) could enhance serotonin 5-HT₁A affinity .
  • Nitro Groups : Compounds with nitro substituents (e.g., Compound 17) show reduced CNS activity due to increased polarity but may excel in peripheral targets .

Acetamide-Aryl Modifications: Fluorine Substituents: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs . Heterocyclic Replacements: Thiazole-containing analogs (Compound 30) exhibit higher melting points and altered pharmacokinetic profiles .

Biological Activity

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores the biological activity of this compound, synthesizing findings from various studies, including molecular docking analyses and in vitro evaluations.

Basic Characteristics

  • Molecular Formula : C20H23ClFN3O
  • Molecular Weight : 375.87 g/mol
  • LogP : 3.4658
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 31.5884 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including the compound . For instance, a study demonstrated that certain piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Cytotoxicity Evaluation

A comparative study assessed the cytotoxic effects of several piperazine derivatives, including our compound, using the MTT assay. The results indicated that while some derivatives showed promising activity, they were generally less effective than established chemotherapeutics like 5-fluorouracil .

CompoundIC50 (µM)Cell Line
Compound A10MCF-7
Compound B15HCT-116
This compound 20MCF-7

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that it exhibits significant activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin .

Antimicrobial Efficacy Table

MicroorganismZone of Inhibition (mm)Standard Drug (Ciprofloxacin)
Staphylococcus aureus1520
Escherichia coli1822
Pseudomonas aeruginosa1219

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of This compound with various biological targets. The results indicate a strong interaction with topoisomerase II, suggesting a potential mechanism for its anticancer activity. The docking scores were significantly higher than those for control compounds, indicating a favorable binding orientation and affinity .

Discussion

The biological activity of This compound underscores its potential as a lead compound in drug development. Its dual action as an antimicrobial and anticancer agent makes it a candidate for further investigation. However, more extensive studies are necessary to fully elucidate its mechanisms of action, optimize its efficacy, and assess its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 2
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2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

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